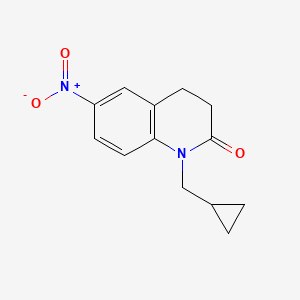

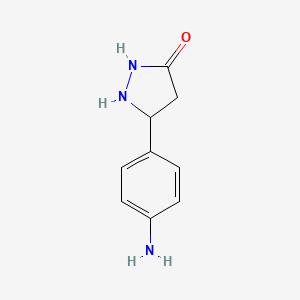

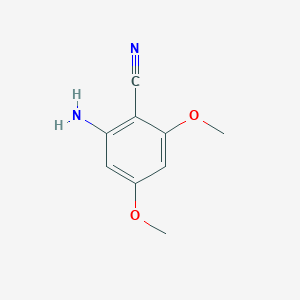

5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Aminophenyl)-1,2-dihydro-3H-pyrazol-3-one (5-APO) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of about 125°C and a molecular weight of 195.22 g/mol. 5-APO has been used in various areas of scientific research, including drug discovery, organic synthesis, and biochemistry. It has also been investigated for its potential therapeutic applications in the treatment of certain diseases.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

The compound shows potential in the study of supramolecular chemistry , particularly in the interaction with metal complexes of tetrakis-(4-sulfonatophenyl)porphyrin . This interaction is crucial for understanding the mechanism of chirality transfer in complex supramolecular architectures. The compound’s ability to form supramolecular adducts with metal ions can be exploited to create new materials with specific optical and electronic properties.

Electronic Device Fabrication

In the field of electronic device fabrication , 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one can be used to modify the electronic performances of reduced graphene oxide-based field-effect transistors (FETs) . The compound’s interaction with graphene oxide can lead to improved carrier mobilities and electronic performances, which is essential for developing more sensitive and efficient biosensors.

Photodynamic Therapy

This compound may have applications in photodynamic therapy (PDT) due to its structural similarity to porphyrins, which are compounds known for their use in PDT . Porphyrins can be activated by light to produce reactive oxygen species that can kill cancer cells. Modifying porphyrins with 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one could lead to new photosensitizers with enhanced selectivity and efficiency.

Catalysis

The compound could be involved in catalytic processes . Its structural features might allow it to act as a catalyst in organic reactions, such as the Diels-Alder reaction, which is a key step in the synthesis of many organic compounds . The ability to catalyze such reactions could make it valuable in the development of new synthetic methodologies.

Chromatography and Mass Spectrometry

Lastly, the compound has potential use in chromatography and mass spectrometry as a standard or reference compound. Its unique structure could be beneficial in the separation and identification of complex mixtures, enhancing the accuracy and efficiency of analytical methods .

Propiedades

IUPAC Name |

5-(4-aminophenyl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4,8,11H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDVZNVWHBSYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)pyrazolidin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)